Dimethyl pyridine-2,4-dicarboxylate

描述

Dimethyl pyridine-2,6-dicarboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also an intermediate in the synthesis of potent antitumor agents .

Synthesis Analysis

The synthesis of Dimethyl pyridine-2,4-dicarboxylate involves several steps. One method involves the use of aryl amines and dimethyl/diethyl acetylenedicarboxylates using 20 mol% molecular iodine as a catalyst in acetonitrile at 80 °C . Another method involves the esterification of optically active monocarboxylic acids .Molecular Structure Analysis

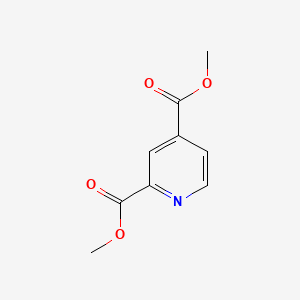

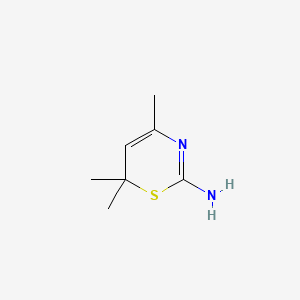

The molecular formula of Dimethyl pyridine-2,4-dicarboxylate is C9H9NO4 . The molecular weight is 195.172 Da . The structure includes a pyridine ring with two carboxylate groups attached at the 2 and 4 positions .Chemical Reactions Analysis

Dimethyl pyridine-2,6-dicarboxylate can be used in the synthesis of ditopic macrocycles having two xylyl rings linked by diethylene glycol and 2,6-pyridinediamide spacers . It can also form complexes with diphenylurea derivatives .Physical And Chemical Properties Analysis

Dimethyl pyridine-2,4-dicarboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 302.5±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 47.9±0.3 cm3 .科学研究应用

- Scientific Field : Medicinal Chemistry

- Application Summary : 1,4-DHP is an organic scaffold with diverse pharmaceutical applications. It has been used in the construction of various therapeutic applications .

- Methods of Application : The construction of 1,4-DHP involves structural and functional modifications using multi-component one-pot and green synthetic methodologies .

- Results or Outcomes : The therapeutic applications of 1,4-DHP range from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .

- Scientific Field : Chemical Synthesis

- Application Summary : This compound is used as a building block in chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .

- Scientific Field : Organic Chemistry

- Application Summary : This compound may be used in the synthesis of a ditopic macrocycle having two xylyl rings linked by diethylene glycol and 2,6-pyridinediamide spacers .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The macrocycle acts as a host molecule capable of forming complexes with diphenylurea derivatives .

- Scientific Field : Coordination Chemistry

- Application Summary : The hydrothermal reaction of the pyridine-2,4-dicarboxylate (2,4-pdc) dianion with various 3d metal (II) cations resulted in the formation of a series of one-, two- and three-dimensional coordination polymers .

- Methods of Application : 2,4-pdc reacted directly with MnCl2 or FeCl2 in water at 200 °C under mild basic conditions .

- Results or Outcomes : The reaction gave a dense three-dimensional polymer, [M(2,4-pdc)] (M = Mn, 1a; M = Fe, 1b), which supports a highly-connected three-dimensional magnetic exchange lattice .

- Scientific Field : Biochemistry

- Application Summary : These complexes were assessed for in vitro antimicrobial activity against two bacterial (Pseudomonas aeruginosa and S. aureus) and two fungal (C. albicans and C. parapsilosis) strains .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the antimicrobial activity assessments are not specified in the source .

1,4-Dihydropyridine (1,4-DHP)

Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate

Dimethyl 2,6-pyridinedicarboxylate

Pyridine-2,4-Dicarboxylate

Zinc(II) Complexes with Dimethyl 2,2’-Bipyridine-4,5-dicarboxylate

- Scientific Field : Chemical Synthesis

- Application Summary : This compound is used as a building block in chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .

- Scientific Field : Biochemistry

- Application Summary : 3-substituted pyridine 2,4-dicarboxylates were identified as potential inhibitors of the histone demethylase JMJD2E .

- Methods of Application : Microwave-assisted palladium-catalysed cross coupling methodology was developed to install a diverse set of substituents on the sterically demanding C-3 position of a pyridine 2,4-dicarboxylate scaffold .

- Results or Outcomes : A subset of substitution patterns yielded inhibitors with selectivity for JMJD2E over PHD2 .

- Scientific Field : Organic Chemistry

- Application Summary : This compound could be used as a starting material to synthesize four pyridine-bridged bis pyrazole ligands by Claisen condensation .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : These ligands could be further treated with UCl4 to yield the corresponding novel mononuclear uranium (IV) complexes .

- Scientific Field : Organic Chemistry

- Application Summary : This compound may be used in the synthesis of 2,5-dicarbomethoxy-N-methylpyridinium methosulfate, 2,5-dicarboxy-N-methylpyridinium betaine, and 6-carbomethoxy-2-carboxypyridine-N-oxide .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .

Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate

Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates

Dimethyl 2,6-Pyridinedicarboxylate

Dimethyl 2,5-pyridine dicarboxylate

- Scientific Field : Chemical Synthesis

- Application Summary : This compound is used as a building block in chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .

- Scientific Field : Medicinal Chemistry

- Application Summary : 1,4-DHP is an organic scaffold with diverse pharmaceutical applications. This study will highlight recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .

- Scientific Field : Organic Chemistry

- Application Summary : This compound could be used as a starting material to synthesize four pyridine-bridged bis pyrazole ligands by Claisen condensation. These ligands could be further treated with UCl4 to yield the corresponding novel mononuclear uranium (IV) complexes .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .

- Scientific Field : Organic Chemistry

- Application Summary : This compound may be used in the synthesis of 2,5-dicarbomethoxy-N-methylpyridinium methosulfate, 2,5-dicarboxy-N-methylpyridinium betaine, and 6-carbomethoxy-2-carboxypyridine-N-oxide .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .

安全和危害

Dimethyl pyridine-2,4-dicarboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and specific target organ toxicity . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this chemical .

未来方向

属性

IUPAC Name |

dimethyl pyridine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKOFNSTLWFQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291896 | |

| Record name | dimethyl pyridine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl pyridine-2,4-dicarboxylate | |

CAS RN |

25658-36-0 | |

| Record name | 25658-36-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl pyridine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl pyridine-2,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)

![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)